Dclk1-IN-1

Description

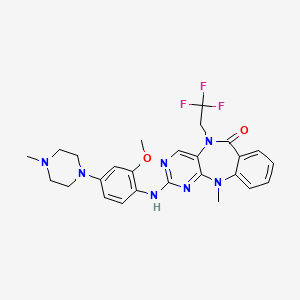

Structure

3D Structure

Properties

IUPAC Name |

2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-11-methyl-5-(2,2,2-trifluoroethyl)pyrimido[4,5-b][1,4]benzodiazepin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28F3N7O2/c1-33-10-12-35(13-11-33)17-8-9-19(22(14-17)38-3)31-25-30-15-21-23(32-25)34(2)20-7-5-4-6-18(20)24(37)36(21)16-26(27,28)29/h4-9,14-15H,10-13,16H2,1-3H3,(H,30,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFCHSFVWSLDAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(C5=CC=CC=C5C(=O)N4CC(F)(F)F)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28F3N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dclk1-IN-1 Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doublecortin-like kinase 1 (DCLK1) has emerged as a critical regulator in various cancers, playing a pivotal role in tumor initiation, progression, and resistance to therapy. Its kinase activity is central to its oncogenic function, making it a compelling target for therapeutic intervention. Dclk1-IN-1 is a selective inhibitor of DCLK1 and its close homolog DCLK2. This technical guide provides an in-depth overview of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to DCLK1 and this compound

Doublecortin-like kinase 1 (DCLK1) is a microtubule-associated serine/threonine kinase implicated in several cancer types, where its expression is often associated with poor prognosis. It is recognized as a marker for tumor stem cells and is involved in key oncogenic processes, including epithelial-mesenchymal transition (EMT), promotion of cancer stemness, and regulation of pluripotency.

This compound is a potent and selective, orally bioavailable small molecule inhibitor of the kinase activity of DCLK1 and DCLK2.[1] It serves as a crucial chemical probe to investigate the biological functions of DCLK1 and to validate it as a therapeutic target in oncology.

Core Downstream Signaling Pathways Modulated by this compound

Inhibition of DCLK1 kinase activity by this compound leads to the modulation of several critical downstream signaling pathways integral to cancer progression. The primary pathways affected are those governing Epithelial-Mesenchymal Transition (EMT) and Cancer Stem Cell (CSC) Pluripotency .

Inhibition of Epithelial-Mesenchymal Transition (EMT)

This compound treatment has been shown to reverse the EMT phenotype in cancer cells. This is achieved by downregulating key proteins that drive this process. In renal cell carcinoma (RCC) cell lines, treatment with this compound resulted in notable decreases in the expression of c-MET, c-MYC, and the mesenchymal marker N-Cadherin, with the most significant effects observed at concentrations of 5 and 10 μM.[2][3]

Suppression of Cancer Stem Cell (CSC) Pluripotency

A key mechanism of this compound's anti-cancer activity is its ability to suppress the self-renewal and pluripotent characteristics of cancer stem cells. Treatment with this compound has been demonstrated to downregulate the expression of key pluripotency factors. In various cancer cell lines, a reduction in proteins such as c-MYC, NANOG, SOX2, OCT4, and KLF4 has been observed following treatment.[3]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the inhibitory activity of this compound and its effects on downstream signaling components.

| Target | Assay Type | IC50 / Kd | Reference |

| DCLK1 | Binding Assay | 9.5 nM | [4] |

| DCLK1 | Kinase Assay | 57.2 nM | |

| DCLK2 | Binding Assay | 31 nM | |

| DCLK2 | Kinase Assay | 103 nM | |

| DCLK1 | HCT116 Cellular Binding | 279 nM | |

| DCLK1 | Isothermal Titration Calorimetry (ITC) | Kd = 109 nM |

Table 1: In Vitro and Cellular Inhibitory Activity of this compound.

| Downstream Target | Cell Line | Treatment Concentration | Observed Effect | Reference |

| c-MET | ACHN, 786-O, CAKI-1 (RCC) | 5 and 10 µM | Notable decrease in protein expression | |

| c-MYC | ACHN, 786-O, CAKI-1 (RCC) | 5 and 10 µM | Notable decrease in protein expression | |

| N-Cadherin | ACHN, 786-O, CAKI-1 (RCC) | 5 and 10 µM | Notable decrease in protein expression | |

| Pluripotency Factors (c-MYC, NANOG, SOX2, OCT4, KLF4) | ACHN, 786-O, CAKI-1 (RCC) | 5 and 10 µM | Trend towards reduced protein expression |

Table 2: Effect of this compound on Downstream Signaling Molecules.

Mandatory Visualizations

This compound Downstream Signaling Pathways

Experimental Workflow for Assessing this compound Efficacy

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This protocol is for determining the in vitro inhibitory activity of this compound on DCLK1 kinase.

-

Reaction Setup : In a microplate, combine recombinant DCLK1 enzyme, a suitable substrate (e.g., a generic kinase substrate peptide), and varying concentrations of this compound in kinase reaction buffer.

-

Initiation : Start the reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).

-

Incubation : Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

-

Termination : Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detection : Measure the incorporation of the radiolabel into the substrate using a scintillation counter or by spotting onto a filter membrane followed by washing and counting.

-

Data Analysis : Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of Downstream Targets

This protocol outlines the steps to analyze the protein expression of this compound downstream targets.

-

Cell Culture and Treatment : Plate cancer cells (e.g., ACHN, 786-O, or CAKI-1) and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified duration (e.g., 24-48 hours).

-

Cell Lysis : Wash the cells with ice-cold PBS and then lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE : Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.

-

Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-c-MET, anti-c-MYC, anti-N-Cadherin, anti-GAPDH as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis : Quantify the band intensities using image analysis software and normalize to the loading control to determine the relative protein expression levels.

Cell Viability Assay (e.g., MTT or CellTiter-Glo® 3D)

This protocol is for assessing the effect of this compound on cancer cell viability.

-

Cell Seeding : Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment : Treat the cells with a serial dilution of this compound for a predetermined time (e.g., 48-72 hours).

-

Reagent Addition :

-

For MTT assay : Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with a solubilization solution (e.g., DMSO).

-

For CellTiter-Glo® 3D assay (for spheroids) : Add CellTiter-Glo® 3D reagent to each well and incubate to measure ATP levels as an indicator of cell viability.

-

-

Measurement : Read the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

This compound is a valuable tool for elucidating the complex signaling networks regulated by DCLK1. Its inhibitory action on the kinase activity of DCLK1 leads to the significant downregulation of key pathways involved in epithelial-mesenchymal transition and cancer stem cell pluripotency. This technical guide provides a foundational resource for researchers and drug developers, offering a consolidated view of the downstream effects of this compound, supported by quantitative data, visual aids, and detailed experimental methodologies. Further investigation into these pathways will undoubtedly accelerate the development of novel therapeutic strategies targeting DCLK1 in cancer.

References

- 1. Targeting Doublecortin-Like Kinase 1 Reveals a Novel Strategy to Circumvent Chemoresistance and Metastasis in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of DCLK1 with this compound Suppresses Renal Cell Carcinoma Invasion and Stemness and Promotes Cytotoxic T-Cell-Mediated Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

The Role of Dclk1-IN-1 in Cancer Stem Cell Self-Renewal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doublecortin-like kinase 1 (DCLK1) has emerged as a significant marker for cancer stem cells (CSCs) in a variety of solid tumors, including those of the gastrointestinal tract, pancreas, and colon.[1] Its expression is correlated with tumor progression, metastasis, and resistance to conventional therapies. Dclk1-IN-1, a selective small-molecule inhibitor of DCLK1, has shown considerable promise in preclinical studies by targeting the self-renewal capabilities of CSCs. This technical guide provides an in-depth overview of the function of this compound in modulating cancer stem cell self-renewal, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Introduction: DCLK1 as a Cancer Stem Cell Target

Cancer stem cells are a subpopulation of tumor cells characterized by their capacity for self-renewal and differentiation, properties that are believed to drive tumor initiation, growth, and recurrence.[2] DCLK1, a microtubule-associated protein kinase, is highly expressed in these cells and plays a pivotal role in maintaining their stem-like properties.[1][3] It is implicated in several key signaling pathways that govern cell proliferation, survival, and epithelial-mesenchymal transition (EMT), including the Wnt/β-catenin, Notch, and KRAS pathways. The specific expression of DCLK1 on CSCs, but not on normal intestinal stem cells, makes it an attractive therapeutic target.

This compound: A Selective Inhibitor of DCLK1 Kinase Activity

This compound is a potent and selective inhibitor of the DCLK1 kinase domain. By blocking the kinase activity of DCLK1, this compound disrupts the signaling cascades that are essential for CSC self-renewal and survival. This targeted inhibition leads to a reduction in the CSC population, thereby impeding tumor growth and progression.

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative effects of this compound on cancer stem cell properties across various cancer cell lines as reported in preclinical studies.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| ACHN | Renal Cell Carcinoma | ~22 | MTT Assay | |

| 786-O | Renal Cell Carcinoma | ~35 | MTT Assay | |

| CAKI-1 | Renal Cell Carcinoma | ~30 | MTT Assay | |

| HCT116 | Colorectal Cancer | 279 nM (binding) | NanoBRET Assay |

Table 2: Effect of this compound on Spheroid Formation

| Cell Line | Cancer Type | This compound Concentration (µM) | Effect on Spheroid Number | Effect on Spheroid Size/Area | Reference |

| ACHN | Renal Cell Carcinoma | 1, 5, 10 | Significant Reduction | Dose-dependent Decrease | |

| CAKI-1 | Renal Cell Carcinoma | 1, 5, 10 | Significant Reduction | Dose-dependent Decrease | |

| HCT116 | Colorectal Cancer | 1 | Significant Reduction | Significant Reduction | |

| HT29 | Colorectal Cancer | 1 | Significant Reduction | Significant Reduction | |

| hCRC#1 | Colorectal Cancer | 1 | Significant Reduction | Significant Reduction |

Table 3: Effect of this compound on Cancer Stem Cell Marker Expression

| Cell Line | Cancer Type | This compound Concentration (µM) | Downregulated Markers | Reference |

| ACHN | Renal Cell Carcinoma | 5, 10 | c-MYC, NANOG, SOX2 | |

| 786-O | Renal Cell Carcinoma | 5, 10 | c-MYC, OCT4, KLF4 | |

| CAKI-1 | Renal Cell Carcinoma | 5, 10 | c-MYC, OCT4, NANOG, SOX2 |

Key Signaling Pathways Modulated by this compound

DCLK1 is a central node in multiple signaling pathways that are critical for cancer stem cell function. This compound exerts its anti-CSC effects by inhibiting these pathways.

Caption: DCLK1 signaling network in cancer stem cells.

Experimental Protocols

Detailed methodologies for key experiments used to assess the efficacy of this compound are provided below.

Cell Viability Assessment (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete culture medium

-

This compound (various concentrations)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Caption: Workflow for the MTT cell viability assay.

Spheroid Formation Assay

This assay assesses the ability of cancer stem cells to self-renew and form three-dimensional spheroids.

Materials:

-

Cancer cell lines

-

Ultra-low attachment 6-well plates

-

Serum-free medium supplemented with EGF and bFGF

-

This compound

-

Microscope with imaging software

Procedure:

-

Culture cells to 70-80% confluency and then trypsinize to obtain a single-cell suspension.

-

Seed 1,000 cells/well in ultra-low attachment 6-well plates with serum-free medium.

-

Treat the cells with this compound or vehicle control.

-

Incubate for 7-14 days, changing the medium every 3 days.

-

Count the number of spheroids (diameter > 50 µm) and measure their size using a microscope.

Caption: Workflow for the spheroid formation assay.

Western Blot Analysis

This protocol is for detecting the expression levels of DCLK1 and pluripotency-associated proteins.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-DCLK1, anti-SOX2, anti-OCT4, anti-NANOG, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

-

Imaging system

Procedure:

-

Lyse treated cells with RIPA buffer and determine protein concentration using the BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence reagent and an imaging system.

Transwell Migration and Invasion Assay

This assay evaluates the effect of this compound on the migratory and invasive potential of cancer cells.

Materials:

-

Transwell inserts (8 µm pore size)

-

24-well plates

-

Matrigel (for invasion assay)

-

Serum-free medium

-

Complete medium (as chemoattractant)

-

This compound

-

Crystal violet stain

Procedure:

-

For the invasion assay, coat the transwell inserts with Matrigel.

-

Seed 5 x 10^4 cells in the upper chamber in serum-free medium containing this compound or vehicle control.

-

Add complete medium to the lower chamber as a chemoattractant.

-

Incubate for 24-48 hours.

-

Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Count the stained cells in several random fields under a microscope.

Clonogenic Assay

This assay measures the ability of a single cell to grow into a colony, a key characteristic of stemness.

Materials:

-

6-well plates

-

Complete culture medium

-

This compound

-

Crystal violet stain

Procedure:

-

Seed a low density of cells (200-1000 cells/well) in 6-well plates.

-

Treat the cells with this compound or vehicle control and incubate for 10-14 days until visible colonies form.

-

Fix the colonies with methanol and stain with 0.5% crystal violet.

-

Count the number of colonies (containing >50 cells).

Conclusion

This compound demonstrates significant potential as a therapeutic agent for targeting cancer stem cells. Its ability to inhibit DCLK1 kinase activity leads to the disruption of key signaling pathways, resulting in a reduction of CSC self-renewal, proliferation, and invasion. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic utility of DCLK1 inhibition in oncology. Further in vivo studies are warranted to fully elucidate the clinical potential of this compound.

References

- 1. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulatory Roles of Dclk1 in Epithelial Mesenchymal Transition and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

Dclk1-IN-1: A Novel Kinase Inhibitor Reshaping the Tumor Microenvironment

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Doublecortin-like kinase 1 (DCLK1) has emerged as a critical player in tumorigenesis and a marker for cancer stem cells (CSCs) in a variety of solid tumors, including those of the gastrointestinal tract, pancreas, and colon.[1] Its overexpression is frequently associated with poor prognosis, metastasis, and resistance to conventional therapies.[2][3] Dclk1-IN-1, a potent and selective small-molecule inhibitor of DCLK1 kinase activity, is a promising therapeutic agent that not only targets CSCs but also modulates the tumor microenvironment (TME) to favor anti-tumor immunity. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its multifaceted effects on the TME, supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes.

Mechanism of Action

This compound is a selective chemical probe for the DCLK1 kinase domain, exhibiting potent binding and inhibitory activity against both DCLK1 and its homolog DCLK2.[4][5] The compound has demonstrated a favorable pharmacokinetic profile in preclinical models, including good oral bioavailability, making it suitable for in vivo studies.

Quantitative Data Summary

The following tables summarize the key quantitative data on the efficacy and activity of this compound from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell Line/Assay | Reference |

| IC50 (DCLK1 binding) | 9.5 nM | KINOMEscan | |

| IC50 (DCLK1 kinase assay) | 57.2 nM | 33P-labeled ATP assay | |

| IC50 (DCLK2 binding) | 31 nM | KINOMEscan | |

| IC50 (DCLK2 kinase assay) | 103 nM | 33P-labeled ATP assay | |

| IC50 (Cellular Target Engagement) | 279 nM | HCT116 cells (NanoBRET) |

Table 2: Effects of this compound on Cancer Cell Viability and Stemness

| Cell Line | Assay | Concentration | Effect | Reference |

| ACHN, 786-O, CAKI-1 (Renal Cell Carcinoma) | MTT Assay | Up to 10 µM | Little effect on proliferation (IC50 ~22-35 µM) | |

| ACHN, 786-O, CAKI-1 (Renal Cell Carcinoma) | 2D Colony Formation | As low as 1 µM | Strong inhibition | |

| ACHN, CAKI-1 (Renal Cell Carcinoma) | Floating Spheroid Assay | 1, 5, 10 µM | Significant inhibition of stemness | |

| OVCAR-4 (Ovarian Cancer) | 3D Spheroid Viability | Combination with Cisplatin | Synergistic cytotoxic effect | |

| HCT116 (Colorectal Cancer) | Sphere Growth Assay | Not specified | Significant reduction |

Table 3: Immunomodulatory Effects of this compound in the Tumor Microenvironment

| Cancer Type | Finding | Method | Reference |

| Renal Cell Carcinoma (RCC) | DCLK1 expression negatively correlated with CD8+ T-cell infiltration. | TCGA data analysis (CIBERSORT) | |

| Renal Cell Carcinoma (RCC) | DCLK1 expression positively correlated with M2 macrophage infiltration. | TCGA data analysis (CIBERSORT) | |

| Renal Cell Carcinoma (RCC) | This compound treatment reduced PD-L1 expression. | Immunoblotting | |

| Renal Cell Carcinoma (RCC) | This compound increased immune-mediated cytotoxicity in co-culture with PBMCs. | Co-culture assay | |

| Pancreatic Ductal Adenocarcinoma (PDAC) | DCLK1 overexpression led to increased M2 macrophages and decreased CD4+ and CD8+ T cells in vivo. | Immunohistological staining | |

| Pancreatic Ductal Adenocarcinoma (PDAC) | This compound restored CD4+ and CD8+ T-cell activity. | CFSE-based T-cell proliferation assay | |

| Colon and Gastric Adenocarcinoma | High DCLK1 expression correlated with increased infiltration of TAMs and Treg cells. | TCGA data analysis |

Key Signaling Pathways Modulated by DCLK1

DCLK1 is a central node in several oncogenic signaling pathways that drive cancer progression and influence the TME. This compound, by inhibiting DCLK1 kinase activity, can disrupt these critical pathways.

Caption: DCLK1 signaling network in cancer and the tumor microenvironment.

Experimental Protocols

This section provides a detailed methodology for key experiments used to characterize the effects of this compound.

Western Blotting for Protein Expression Analysis

Objective: To determine the effect of this compound on the expression levels of target proteins (e.g., DCLK1, p-DCLK1, PD-L1, EMT markers).

Protocol:

-

Cell Culture and Treatment: Plate cancer cells (e.g., ACHN, 786-O, CAKI-1) at a density of 1x10^6 cells per 100mm dish. Allow cells to adhere overnight. Treat cells with this compound at desired concentrations (e.g., 5 µM, 10 µM) or DMSO as a vehicle control for 24-48 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Spheroid Formation Assay for Cancer Stemness

Objective: To assess the effect of this compound on the self-renewal capacity and stem-like properties of cancer cells.

Protocol:

-

Cell Seeding: Dissociate cancer cells into a single-cell suspension. Seed a low density of cells (e.g., 1,000 cells/well) in ultra-low attachment 96-well plates.

-

Culture Medium: Culture cells in serum-free medium supplemented with B27, EGF, and bFGF to promote spheroid formation.

-

Treatment: Add this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM) to the culture medium at the time of seeding.

-

Incubation: Incubate the plates for 7-14 days to allow for spheroid formation.

-

Quantification: Count the number and measure the size of spheroids in each well using a microscope and imaging software.

T-Cell Co-culture and Cytotoxicity Assay

Objective: To evaluate the impact of this compound on the ability of T-cells to kill cancer cells.

Protocol:

-

PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cancer Cell Treatment: Plate cancer cells and treat with this compound or DMSO for 48 hours.

-

Co-culture: Add PBMCs to the treated cancer cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).

-

Incubation: Co-culture the cells for 24-72 hours.

-

Cytotoxicity Measurement: Assess cancer cell viability using a lactate dehydrogenase (LDH) release assay or by flow cytometry using viability dyes (e.g., Propidium Iodide).

References

- 1. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. europeanreview.org [europeanreview.org]

- 3. Targeting Doublecortin-Like Kinase 1 Reveals a Novel Strategy to Circumvent Chemoresistance and Metastasis in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

Dclk1-IN-1 in Colorectal Cancer: A Technical Overview of its Targets and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doublecortin-like kinase 1 (DCLK1), a protein kinase overexpressed in various malignancies including colorectal cancer (CRC), has emerged as a critical regulator of cancer stem cells (CSCs), tumor growth, and metastasis. Its role in promoting an aggressive phenotype and chemoresistance makes it a compelling therapeutic target. This technical guide provides an in-depth analysis of Dclk1-IN-1, a selective inhibitor of DCLK1, and its impact on colorectal cancer. We will delve into its molecular targets, the signaling pathways it modulates, and provide detailed experimental protocols for its investigation.

This compound: Potency and Cellular Effects

This compound is a potent and selective inhibitor of DCLK1 kinase activity. Its efficacy has been demonstrated across various colorectal cancer cell lines, where it significantly impairs cell viability, survival, and migration.

| Compound | Assay Type | Cell Line/System | Potency (IC50) | Reference |

| This compound | Kinase Activity Assay | Recombinant DCLK1 | 143 nM | [1] |

| This compound | Cell Viability (MTT) | HCT116 | 3.842 µM | [1] |

| This compound | Cell Viability (MTT) | hCRC#1 | 3.620 µM | [1] |

| This compound | NanoBRET Target Engagement | HCT116 | 279 nM | [2][3] |

| This compound | KINOMEscan Binding Assay | Recombinant DCLK1 | 9.5 nM | |

| This compound | 33P-labeled ATP Kinase Assay | Recombinant DCLK1 | 57 nM |

Treatment with this compound has been shown to reduce the self-renewal capacity of CRC cells, as evidenced by a decrease in sphere formation. Furthermore, at concentrations that do not affect cell growth, this compound significantly inhibits CRC cell migration. In vivo studies using mouse models of colorectal cancer have confirmed that inhibition of DCLK1 kinase activity impairs tumor seeding and growth capabilities.

Core Signaling Pathway: The DCLK1/XRCC5/COX2 Axis

Recent research has elucidated a novel signaling pathway through which DCLK1 drives colorectal cancer aggressiveness. This pathway involves the direct interaction and phosphorylation of the X-ray repair cross-complementing 5 (XRCC5) protein by DCLK1. This phosphorylation event is a critical step that leads to the transcriptional activation of cyclooxygenase-2 (COX2) and subsequent production of prostaglandin E2 (PGE2). This cascade contributes to the generation of an inflammatory tumor microenvironment, which is known to promote cancer progression.

References

Dclk1-IN-1: A Technical Guide to its Impact on Neurogenesis and Neuronal Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doublecortin-like kinase 1 (DCLK1) is a microtubule-associated protein kinase that plays a pivotal role in the intricate processes of neurogenesis and neuronal development. Its involvement in cell migration, axon and dendrite growth, and synapse maturation has made it a compelling target for therapeutic intervention in neurological disorders. This technical guide provides a comprehensive overview of DCLK1's function in the nervous system and the impact of its selective inhibitor, Dclk1-IN-1. We delve into the molecular mechanisms, present quantitative data from relevant studies, and provide detailed experimental protocols to facilitate further research in this promising area. The guide also visualizes key signaling pathways and experimental workflows to offer a clear and concise understanding of the core concepts.

Introduction to DCLK1 in Neurogenesis and Neuronal Development

DCLK1, a member of the doublecortin family, is highly expressed in the developing mammalian brain, particularly in regions of active neurogenesis such as the neocortex and cerebellum[1]. Its expression is crucial for the proper development of the nervous system, influencing a range of processes from the initial division of neural progenitors to the final maturation of synapses.

DCLK1's function is multifaceted, owing to its unique structure which includes two N-terminal doublecortin domains that bind to microtubules, a C-terminal serine/threonine kinase domain, and a serine/proline-rich domain that facilitates protein-protein interactions[2]. This architecture allows DCLK1 to act as a regulator of microtubule polymerization and stability, processes fundamental to neuronal migration and the extension of neurites[2][3]. Studies have shown that DCLK1 is involved in controlling mitotic spindle formation and the progression of the M phase in neural progenitors, thereby influencing their fate towards a neuronal lineage[4]. Furthermore, DCLK1 has been implicated in the transport of essential cargo within neurons, impacting dendritic growth and the formation of dendritic spines, the primary sites of excitatory synapses.

Given its significant role, the modulation of DCLK1 activity presents a potential therapeutic strategy for various neurological conditions. The development of selective inhibitors, such as this compound, provides a powerful tool to probe the function of DCLK1 and to explore its therapeutic potential.

This compound: A Selective Inhibitor of DCLK1

This compound is a potent and selective, in vivo-compatible chemical probe of the DCLK1 kinase domain. It also exhibits inhibitory activity against DCLK2, a close homolog. The development of this inhibitor has been primarily driven by cancer research, where DCLK1 is considered a tumor stem cell marker. However, its utility extends to the field of neuroscience for dissecting the kinase-dependent functions of DCLK1 in neuronal processes.

Quantitative Data on this compound Activity

The following tables summarize the in vitro inhibitory activity of this compound and a related inhibitor, LRRK2-IN-1, which also potently inhibits DCLK1. While much of the data originates from cancer cell line studies, it provides a valuable reference for its potential efficacy in neural cell types.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| DCLK1 | KINOMEscan Binding Assay | 9.5 | |

| DCLK1 | 33P-labeled ATP Kinase Assay | 57 | |

| DCLK2 | KINOMEscan Binding Assay | 31 | |

| DCLK2 | 33P-labeled ATP Kinase Assay | 103 | |

| DCLK1 | NanoBRET Target Engagement (HCT116 cells) | 279 |

Table 2: In Vitro Inhibitory Activity of LRRK2-IN-1

| Target | IC50 (nM) | Reference |

| DCLK1 | 2.6 | |

| LRRK2 | 13 |

Table 3: Effect of DCLK1 Inhibition on Cancer Cell Lines (as a proxy for potential effects on neural cells)

| Inhibitor | Cell Line | Assay | Effect | Concentration | Reference |

| LRRK2-IN-1 | AsPC-1 (Pancreatic Cancer) | Proliferation (MTT) | Inhibition | IC50 ~5 µM | |

| LRRK2-IN-1 | HCT116 (Colon Cancer) | Proliferation (MTT) | Inhibition | IC50 ~5 µM | |

| LRRK2-IN-1 | AsPC-1 (Pancreatic Cancer) | Migration | Inhibition | 5 µM | |

| LRRK2-IN-1 | AsPC-1 (Pancreatic Cancer) | Invasion | Inhibition | 5 µM | |

| This compound | ACHN, 786-O, CAKI-1 (Renal Cell Carcinoma) | Colony Formation | Inhibition | 1-10 µM | |

| This compound | ACHN, 786-O, CAKI-1 (Renal Cell Carcinoma) | Migration and Invasion | Inhibition | Not specified |

DCLK1 Signaling in Neurogenesis and Neuronal Development

DCLK1 is integrated into complex signaling networks that govern the development and function of the nervous system. Its interaction with key pathways like Notch and its role in cytoskeletal dynamics are central to its function.

DCLK1 and Notch Signaling

The Notch signaling pathway is a highly conserved pathway that plays a critical role in cell fate decisions, including those of neural stem cells. Studies in cancer models have demonstrated a positive correlation between DCLK1 expression and the activation of the Notch signaling pathway. Inhibition of DCLK1 leads to a downregulation of active NOTCH1 and its downstream effectors, such as HES1 and HEY1. This suggests that DCLK1 may act upstream of or as a positive regulator of Notch signaling, thereby influencing the balance between neural stem cell proliferation and differentiation.

Caption: DCLK1's potential positive regulation of the Notch signaling pathway.

DCLK1 and Cytoskeletal Dynamics

DCLK1 directly interacts with microtubules through its doublecortin domains, promoting their polymerization and stability. This function is critical for the dynamic changes in cell shape required for neuronal migration and the extension of axons and dendrites. DCLK1's kinase activity is also implicated in regulating the interaction of microtubules with other cellular components. For instance, DCLK1 can phosphorylate microtubule-associated proteins, influencing their function and the overall organization of the cytoskeleton.

References

- 1. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dclk1 doublecortin-like kinase 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. Frontiers | Doublecortin-Like Kinase 1 (DCLK1) Is a Novel NOTCH Pathway Signaling Regulator in Head and Neck Squamous Cell Carcinoma [frontiersin.org]

- 4. Doublecortin-like kinase controls neurogenesis by regulating mitotic spindles and M phase progression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Basis of Dclk1-IN-1 in Regulating Cell Motility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doublecortin-like kinase 1 (DCLK1) has emerged as a critical regulator of cell motility and a promising therapeutic target in various cancers. This technical guide provides an in-depth overview of the molecular mechanisms underlying the inhibitory effects of DCLK1-IN-1, a selective DCLK1 inhibitor, on cell migration and invasion. We delve into the signaling pathways modulated by this compound, present quantitative data on its efficacy, and provide detailed protocols for key experimental assays. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating DCLK1-targeted therapies to impede cancer cell motility.

Introduction

Cell motility is a fundamental process involved in physiological events such as embryonic development and wound healing. However, in the context of cancer, aberrant cell motility drives tumor invasion and metastasis, the primary causes of cancer-related mortality. Doublecortin-like kinase 1 (DCLK1), a microtubule-associated protein kinase, is overexpressed in numerous cancers and has been identified as a key driver of cancer stemness and epithelial-mesenchymal transition (EMT), a crucial process for initiating metastasis.[1][2]

This compound is a potent and selective small-molecule inhibitor of DCLK1 kinase activity.[3] Its development has provided a valuable tool to dissect the molecular pathways regulated by DCLK1 and to explore the therapeutic potential of DCLK1 inhibition. This guide will explore the molecular basis of this compound's action in regulating cell motility.

Mechanism of Action of this compound

This compound exerts its effects by directly binding to the kinase domain of DCLK1, thereby inhibiting its phosphotransferase activity.[3] This inhibition disrupts the downstream signaling cascades that are dependent on DCLK1's kinase function, ultimately leading to a reduction in cell motility.

Impact on Epithelial-Mesenchymal Transition (EMT)

One of the primary mechanisms by which this compound inhibits cell motility is through the reversal of EMT.[4] EMT is a cellular program where epithelial cells lose their cell-cell adhesion and polarity, and acquire a migratory, mesenchymal phenotype. DCLK1 is known to promote EMT by upregulating key EMT-inducing transcription factors (EMT-TFs) such as ZEB1, Snail, and Slug.

Treatment with this compound has been shown to decrease the expression of these EMT-TFs and the mesenchymal marker Vimentin, while increasing the expression of the epithelial marker E-cadherin. This shift in marker expression signifies a transition from a mesenchymal to an epithelial-like state, resulting in decreased migratory and invasive capabilities.

Modulation of Downstream Signaling Pathways

DCLK1 is implicated in the regulation of several signaling pathways that are crucial for cell motility, including the NOTCH, Wnt/β-catenin, and PI3K/AKT pathways. By inhibiting DCLK1, this compound can indirectly modulate these pathways. For instance, DCLK1 inhibition has been shown to downregulate active NOTCH1 and its downstream effectors.

The signaling network affected by this compound is complex and can be cell-type dependent. The following diagram illustrates a generalized overview of the key signaling pathways influenced by this compound in the context of cell motility.

Quantitative Data on this compound Efficacy

The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| ACHN | Renal Cell Carcinoma | ~22 | |

| 786-O | Renal Cell Carcinoma | ~35 | |

| CAKI-1 | Renal Cell Carcinoma | ~30 |

Note: IC50 values for proliferation inhibition in 2D culture. This compound shows greater potency in inhibiting clonogenic capacity and 3D spheroid growth at lower concentrations (1-10 µM).

Table 2: Effect of this compound on Cell Migration and Invasion

| Cell Line | Assay | Treatment Concentration (µM) | % Inhibition of Migration/Invasion | Reference |

| ACHN | Wound Healing | 0.5 - 10 | Dose-dependent decrease | |

| 786-O | Wound Healing | 10 | Significant decrease | |

| CAKI-1 | Wound Healing | 0.5 - 10 | Dose-dependent decrease | |

| ACHN | Transwell Migration | 10 | >50% | |

| 786-O | Transwell Migration | 10 | >50% | |

| CAKI-1 | Transwell Migration | 10 | >50% | |

| ACHN | Transwell Invasion | 10 | Significant decrease | |

| 786-O | Transwell Invasion | 10 | Significant decrease | |

| CAKI-1 | Transwell Invasion | 10 | Significant decrease | |

| OVCAR-8 CPR | Transwell Migration | Not specified | Significant reduction | |

| OVCAR-8 CPR | Transwell Invasion | Not specified | Significant reduction |

Table 3: Effect of this compound on EMT Marker Expression

| Cell Line | Marker | Treatment Concentration (µM) | Change in Expression | Reference |

| PDAC cells | ZEB1, Snail, Vimentin | Not specified | Decreased | |

| ACHN | N-Cadherin, Vimentin | 5, 10 | Decreased | |

| 786-O | N-Cadherin | 5, 10 | Decreased | |

| CAKI-1 | N-Cadherin, Vimentin | 5, 10 | Decreased | |

| 786-O | E-Cadherin | Not specified | Increased membrane localization | |

| CAKI-1 | E-Cadherin | Not specified | Increased membrane localization | |

| OVCAR-8 CPR Spheroids | Vimentin, Snail, Zeb-2 | Not specified | Significant decrease |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Wound Healing Assay

This assay measures collective cell migration.

Materials:

-

12-well or 6-well culture plates

-

Culture inserts (e.g., Ibidi Culture-Inserts) or a 200 µL pipette tip

-

Cell culture medium (with and without serum)

-

This compound stock solution

-

Inverted microscope with a camera

Procedure:

-

Seed cells into a 12-well plate at a density that will form a confluent monolayer within 24 hours. If using culture inserts, place them in the wells before seeding.

-

Incubate the cells until they reach ~90-100% confluency.

-

Gently remove the culture insert to create a defined cell-free gap. Alternatively, create a scratch in the monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with serum-free medium to remove dislodged cells.

-

Add fresh medium containing the desired concentrations of this compound or vehicle control (DMSO).

-

Capture images of the "wound" at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using an inverted microscope.

-

Quantify the wound area at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is a measure of cell migration.

Transwell Migration and Invasion Assay

This assay assesses the migratory and invasive potential of individual cells.

Materials:

-

Transwell inserts (8 µm pore size)

-

24-well plates

-

Matrigel (for invasion assay)

-

Cell culture medium (with and without serum)

-

This compound stock solution

-

Cotton swabs

-

Staining solution (e.g., Crystal Violet or Diff-Quik)

-

Inverted microscope

Procedure:

-

For the invasion assay, coat the top of the transwell insert membrane with a thin layer of Matrigel and allow it to solidify. For the migration assay, this step is omitted.

-

Pre-treat cells with this compound or vehicle control for a specified time (e.g., 48-72 hours).

-

Resuspend the pre-treated cells in serum-free medium at a concentration of 2 x 10^5 cells/mL.

-

Add 200 µL of the cell suspension (40,000 cells) to the upper chamber of the transwell insert.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.

-

Incubate the plate for 24 hours.

-

After incubation, remove the non-migrated/invaded cells from the upper surface of the membrane using a cotton swab.

-

Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.

-

Count the number of stained cells in multiple fields of view using a microscope.

Western Blotting

This technique is used to detect changes in the expression of specific proteins.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-DCLK1, anti-p-DCLK1, anti-Vimentin, anti-E-cadherin, anti-ZEB1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound or vehicle control for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Conclusion

This compound is a valuable pharmacological tool for investigating the role of DCLK1 in cell motility. Its ability to inhibit DCLK1 kinase activity leads to the suppression of key signaling pathways, most notably the EMT program, resulting in a significant reduction in cancer cell migration and invasion. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting DCLK1 in metastatic cancers. Further investigation into the intricate signaling networks regulated by DCLK1 will undoubtedly unveil new avenues for cancer therapy.

References

- 1. Inhibition of DCLK1 with this compound Suppresses Renal Cell Carcinoma Invasion and Stemness and Promotes Cytotoxic T-Cell-Mediated Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulatory Roles of Dclk1 in Epithelial Mesenchymal Transition and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Dclk1-IN-1: A Chemical Probe for Unraveling DCLK1 Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Doublecortin-like kinase 1 (DCLK1) has emerged as a significant target in cancer research, implicated in tumorigenesis, cancer stem cell maintenance, and metastasis in a variety of malignancies, including pancreatic, colorectal, and renal cell carcinomas.[1][2][3] The development of selective chemical probes is crucial for dissecting the complex biology of DCLK1 and validating its potential as a therapeutic target. Dclk1-IN-1 is a potent and selective, orally bioavailable small molecule inhibitor of DCLK1 and its close homolog DCLK2, designed to facilitate the investigation of DCLK1's role in cellular signaling and disease.[1][4] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, kinase selectivity, and detailed experimental protocols for its use in studying DCLK1 biology.

Biochemical and Cellular Characterization of this compound

This compound was developed through a structure-based design and chemoproteomic profiling approach to create a highly selective and in vivo-compatible chemical probe for the DCLK1 kinase domain. The compound exhibits potent inhibition of DCLK1 and DCLK2 in various assays.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its negative control, Dclk1-NEG.

Table 1: In Vitro Potency and Binding Affinity of this compound

| Target | Assay Type | IC50 / Kd (nM) | ATP Concentration | Reference |

| DCLK1 | KINOMEscan Binding Assay | 9.5 | N/A | |

| DCLK1 | 33P-ATP Kinase Assay | 57.2 | 50 µM | |

| DCLK1 | Isothermal Titration Calorimetry (ITC) | 109 (Kd) | N/A | |

| DCLK2 | KINOMEscan Binding Assay | 31 | N/A | |

| DCLK2 | 33P-ATP Kinase Assay | 103 | 100 µM |

Table 2: Cellular Target Engagement of this compound

| Cell Line | Assay Type | IC50 (nM) | Reference |

| HCT116 | NanoBRET Target Engagement | 279 |

Table 3: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Reference |

| Half-life (t1/2) | 2.09 hours | |

| Area Under the Curve (AUC) | 5506 h*ng/mL | |

| Oral Bioavailability | 81% |

Kinase Selectivity Profile

A critical feature of a chemical probe is its selectivity for the intended target over other related proteins. This compound has been extensively profiled against a large panel of human kinases and has demonstrated exceptional selectivity for DCLK1 and DCLK2.

In a KINOMEscan profiling assay against 489 human kinases at a concentration of 1 µM, this compound exclusively inhibited DCLK1 and DCLK2 to below 10% of the control signal. In contrast, the structurally related negative control compound, Dclk1-NEG, showed no significant inhibition of any kinases at this concentration. While this compound shows weak inhibition of ERK5 in some cellular assays, it has a dramatic improvement in selectivity against ACK, LRRK2, and BRD4 compared to its precursors.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound.

In Vitro Kinase Inhibition Assay (33P-ATP)

This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant DCLK1.

-

Reagents and Materials:

-

Recombinant DCLK1 kinase domain

-

Peptide substrate (e.g., derivative of PRAK)

-

33P-labeled ATP

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)

-

This compound and DMSO (vehicle control)

-

Microcapillary electrophoresis system

-

-

Procedure:

-

Prepare a reaction mixture containing the recombinant DCLK1 kinase domain and the peptide substrate in kinase buffer.

-

Add varying concentrations of this compound or DMSO to the reaction mixture.

-

Initiate the kinase reaction by adding 33P-labeled ATP (at a concentration near the Km for DCLK1, e.g., 50 µM).

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction.

-

Measure the conversion of the peptide substrate to its phosphorylated form using a microcapillary electrophoresis system.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular Target Engagement Assay (NanoBRET™)

This assay quantifies the binding of this compound to DCLK1 in live cells.

-

Reagents and Materials:

-

HCT116 cells

-

Plasmid encoding DCLK1-NanoLuc® fusion protein

-

NanoBRET™ tracer (e.g., TAE684-NanoBRET-590)

-

Nano-Glo® Live Cell Reagent

-

Opti-MEM® I Reduced Serum Medium

-

This compound and DMSO

-

Plate reader capable of measuring BRET signals

-

-

Procedure:

-

Transfect HCT116 cells with the DCLK1-NanoLuc® fusion protein plasmid.

-

Plate the transfected cells in a white-bottom 96-well plate.

-

Treat the cells with varying concentrations of this compound or DMSO.

-

Add the NanoBRET™ tracer to the cells.

-

Add the Nano-Glo® Live Cell Reagent to generate the NanoLuc® luminescence.

-

Measure the donor (NanoLuc®) and acceptor (tracer) signals using a plate reader.

-

Calculate the BRET ratio and determine the IC50 value for target engagement.

-

Western Blotting for DCLK1 Phosphorylation

This method is used to assess the inhibition of DCLK1 kinase activity in cells by measuring the phosphorylation of DCLK1 at a specific site (e.g., Serine 337).

-

Reagents and Materials:

-

Renal cell carcinoma (RCC) cell lines (e.g., ACHN, 786-O, CAKI-1)

-

This compound and DMSO

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-DCLK1 (Ser337), anti-total DCLK1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and blotting apparatus

-

-

Procedure:

-

Plate RCC cells and allow them to adhere.

-

Serum-starve the cells, then treat with this compound (e.g., 10 µM) or DMSO, followed by stimulation with fetal bovine serum (FBS).

-

Incubate for a specified time (e.g., 24-48 hours).

-

Lyse the cells and quantify protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize the phospho-DCLK1 signal to the total DCLK1 signal.

-

DCLK1 Signaling and Experimental Workflows

DCLK1 is implicated in several key oncogenic signaling pathways. This compound serves as a valuable tool to probe these pathways and understand the functional consequences of DCLK1 inhibition.

DCLK1 Signaling Pathways

DCLK1 has been shown to interact with and modulate several critical signaling pathways involved in cancer progression, including:

-

Wnt/β-catenin Pathway: DCLK1 can interact with β-catenin, promoting the formation of the β-catenin–TCF4 complex and activating Wnt signaling, which is crucial for epithelial-mesenchymal transition (EMT) and metastasis.

-

Notch Signaling Pathway: DCLK1 expression has been positively correlated with the activation of the Notch signaling pathway, a key driver in the tumorigenesis of several cancers, including head and neck squamous cell carcinoma.

-

RAS/MAPK Pathway: In pancreatic cancer, DCLK1 is expressed downstream of K-Ras activation, and its overexpression can induce the ERK-MAPK pathway, promoting malignancy and metastasis.

-

PI3K/AKT/mTOR Pathway: DCLK1 can activate the PI3K/AKT/mTOR signaling pathway, contributing to increased invasion and drug resistance in pancreatic cancer models.

Experimental Workflow for this compound Characterization

The characterization of this compound as a chemical probe involves a multi-step workflow to establish its potency, selectivity, and cellular activity.

Conclusion

This compound is a well-characterized, potent, and selective chemical probe for DCLK1 and DCLK2. Its favorable in vitro and in vivo properties make it an invaluable tool for researchers investigating the biological functions of DCLK1 in both normal physiology and disease states, particularly in the context of cancer. The use of this compound, in conjunction with its negative control Dclk1-NEG, will enable a more precise understanding of DCLK1-mediated signaling pathways and will aid in the validation of DCLK1 as a therapeutic target for drug development.

References

A Deep Dive into the Structural Basis of DCLK1 Inhibition by Dclk1-IN-1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Doublecortin-like kinase 1 (DCLK1) has emerged as a significant target in oncology, primarily due to its role as a cancer stem cell marker and its involvement in tumorigenesis and metastasis across various cancers, including pancreatic, colorectal, and renal cell carcinoma.[1][2][3] DCLK1 is a multifunctional serine/threonine kinase that contains two N-terminal doublecortin domains responsible for microtubule binding and a C-terminal kinase domain.[1][3] Its overexpression is often correlated with poor patient prognosis. The kinase activity of DCLK1 is implicated in the regulation of key oncogenic signaling pathways such as Notch, Wnt, NF-κB, and Ras.

The development of specific chemical probes is crucial to dissect the complex biology of DCLK1 and validate its potential as a therapeutic target. Dclk1-IN-1 is a first-in-class, potent, and selective inhibitor of the DCLK1 kinase domain, developed through a combination of chemoproteomic profiling and structure-based design. This technical guide provides a comprehensive overview of the structural analysis of this compound binding to DCLK1, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated molecular interactions and pathways.

Quantitative Data: Binding Affinity and Inhibitory Potency

The inhibitory activity of this compound has been rigorously characterized using a suite of orthogonal biochemical and cellular assays. The data consistently demonstrates potent and selective inhibition of DCLK1 and its close homolog DCLK2. A structurally related negative control compound, DCLK1-NEG, shows significantly reduced activity, highlighting the specificity of this compound.

| Compound | Assay Type | Target | Parameter | Value | Reference |

| This compound | KINOMEscan Binding Assay | DCLK1 | IC₅₀ | 9.5 nM | |

| ³³P-ATP Kinase Assay (50 µM ATP) | DCLK1 | IC₅₀ | 57 nM | ||

| Isothermal Titration Calorimetry (ITC) | DCLK1 | Kd | 109 nM | ||

| NanoBRET Target Engagement (HCT116 cells) | DCLK1 | IC₅₀ | 279 nM | ||

| KINOMEscan Binding Assay | DCLK2 | IC₅₀ | 31 nM | ||

| ³³P-ATP Kinase Assay (100 µM ATP) | DCLK2 | IC₅₀ | 103 nM | ||

| DCLK1-NEG | All Assays | DCLK1 | - | >100-fold less active than this compound | |

| Table 1: Summary of In Vitro and Cellular Activity of this compound. |

Structural Analysis of the DCLK1:this compound Complex

The high selectivity and potency of this compound are rationalized by the co-crystal structure of the inhibitor bound to the DCLK1 kinase domain (PDB: 7kxw). The structural data reveals that this compound induces a significant conformational change in the ATP-binding pocket, a feature that underpins its selectivity.

The benzopyrimido-diazipinone scaffold of this compound settles into the hydrophobic pocket of the kinase domain. The binding is characterized by specific hydrogen bonds and van der Waals interactions with key residues. Notably, the trifluoroethyl group at the R1 position, a critical modification from its precursors, contributes to improved selectivity against other kinases like ERK5 and LRRK2. The structure shows two molecules of the DCLK1 kinase domain bound to this compound within the asymmetric unit, arranged in a "head-to-tail" fashion. This structural insight provides a robust platform for the future design of next-generation, potentially isoform-specific, DCLK1 inhibitors.

Key interactions and consequences of this compound binding.

Experimental Protocols

The characterization of this compound binding involved several key biophysical and biochemical assays. Below are generalized methodologies for these critical experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).

-

Preparation: Purified, recombinant DCLK1 kinase domain is dialyzed into the appropriate buffer. This compound is dissolved in the same buffer to minimize heat of dilution effects.

-

Loading: The DCLK1 protein solution is loaded into the sample cell of the calorimeter. The this compound solution is loaded into the injection syringe.

-

Titration: A series of small, sequential injections of this compound into the DCLK1 solution is performed at a constant temperature.

-

Data Analysis: The heat change after each injection is measured and plotted against the molar ratio of the ligand to the protein. The resulting isotherm is fitted to a binding model to extract the thermodynamic parameters.

Radiometric Kinase Assay (³³P-ATP)

This assay measures the enzymatic activity of DCLK1 by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate peptide.

-

Reaction Setup: A reaction mixture is prepared containing the DCLK1 kinase domain, a specific peptide substrate (e.g., a derivative of PRAK), and varying concentrations of this compound.

-

Initiation: The kinase reaction is initiated by the addition of a mix of unlabeled ATP and γ-³³P-labeled ATP. For DCLK1, this is typically performed at an ATP concentration near its KM (e.g., 50 µM).

-

Incubation & Quenching: The reaction is allowed to proceed for a defined period at a controlled temperature before being stopped (quenched), often by adding a strong acid like phosphoric acid.

-

Separation & Detection: The phosphorylated substrate is separated from the unreacted ³³P-ATP, typically using phosphocellulose paper or microcapillary electrophoresis. The amount of incorporated radioactivity is then quantified using a scintillation counter or phosphorimager to determine the level of kinase inhibition.

NanoBRET™ Target Engagement Assay

The NanoBRET assay is a live-cell method to quantify compound binding to a target protein. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® (Nluc) luciferase-tagged protein and a fluorescently labeled tracer that binds to the same protein.

-

Cell Preparation: Cells (e.g., HCT116) are engineered to express DCLK1 fused to the Nluc luciferase (DCLK1-Nluc).

-

Assay Plating: The DCLK1-Nluc expressing cells are plated in multi-well plates.

-

Compound Treatment: Cells are treated with varying concentrations of the unlabeled test compound (this compound).

-

Tracer Addition: A fluorescently labeled tracer that binds to the DCLK1 active site is added to all wells.

-

Signal Detection: The NanoLuc substrate is added to initiate the bioluminescent reaction. The BRET signal (emission at tracer wavelength) and the luciferase signal (emission at Nluc wavelength) are measured.

-

Data Analysis: The ratio of the two signals is calculated. Competitive displacement of the tracer by this compound results in a decrease in the BRET signal, from which an IC₅₀ value can be determined.

Workflow for inhibitor characterization.

DCLK1 Signaling and Modulation by this compound

DCLK1 is a critical node in several signaling pathways that drive cancer progression. It has been shown to regulate the epithelial-to-mesenchymal transition (EMT), a process crucial for metastasis, through pathways including Notch, Wnt/β-catenin, and NF-κB. Inhibition of DCLK1's kinase activity by this compound has been demonstrated to suppress these pathways. For instance, in head and neck squamous cell carcinoma (HNSCC) cell lines, DCLK1 inhibition leads to the downregulation of the NOTCH1 intracellular domain (NICD) and its downstream targets HES1 and HEY1. Similarly, this compound treatment in renal cell carcinoma models downregulates pluripotency and EMT-associated markers.

DCLK1's role in the NOTCH signaling pathway.

Conclusion

This compound stands as a pivotal chemical tool for the functional interrogation of DCLK1 kinase biology. The structural analysis of its binding mode reveals a mechanism of potent and selective inhibition driven by an induced-fit conformational change in the DCLK1 ATP-binding site. The comprehensive quantitative data and the well-defined experimental protocols provide a solid foundation for its use in both in vitro and in vivo studies. By inhibiting DCLK1, this compound effectively modulates key oncogenic signaling pathways, thereby reducing cancer cell stemness, invasion, and proliferation. This guide consolidates the critical technical information on this compound, providing a valuable resource for researchers aiming to further unravel the complexities of DCLK1 and accelerate the development of novel cancer therapeutics.

References

Dclk1-IN-1: A Technical Guide to Overcoming Chemoresistance

A Deep Dive into the Role and Mechanisms of a Novel DCLK1 Inhibitor for Researchers, Scientists, and Drug Development Professionals

Introduction

Doublecortin-like kinase 1 (DCLK1) has emerged as a critical regulator in cancer progression and therapy resistance.[1][2][3] Predominantly recognized as a cancer stem cell (CSC) marker, DCLK1 is overexpressed in a multitude of solid tumors, including pancreatic, colorectal, renal, and ovarian cancers.[1][4] Its expression is strongly correlated with poor prognosis, metastasis, and resistance to conventional chemotherapies. Dclk1-IN-1, a selective small-molecule inhibitor of DCLK1, has shown significant promise in preclinical studies by attenuating chemoresistance and inhibiting tumor growth. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its role in sensitizing cancer cells to chemotherapy, supported by quantitative data and detailed experimental protocols.

Mechanism of Action: Targeting the Kinase Activity of a Cancer Stem Cell Driver

This compound is a potent and selective chemical probe that targets the kinase domain of DCLK1 and its homolog DCLK2. By inhibiting the kinase activity of DCLK1, this compound disrupts the downstream signaling pathways that are crucial for maintaining cancer stemness, promoting epithelial-mesenchymal transition (EMT), and driving chemoresistance. The inhibitor has demonstrated efficacy in various cancer models, particularly in patient-derived organoids, which are considered more clinically relevant than traditional 2D cell cultures.

Signaling Pathways Modulated by this compound

DCLK1 is a central node in several oncogenic signaling pathways. This compound exerts its anti-cancer effects by modulating these critical pathways:

-

KRAS/PI3K/AKT/mTOR Pathway: In pancreatic ductal adenocarcinoma (PDAC), DCLK1 has been shown to activate KRAS, a key driver of tumorigenesis. Inhibition of DCLK1 with this compound can disrupt this signaling cascade, leading to reduced cell proliferation, invasion, and increased sensitivity to chemotherapy.

-

Wnt/β-catenin Pathway: DCLK1 is known to regulate the Wnt/β-catenin signaling pathway, which is fundamental for stem cell self-renewal. By inhibiting DCLK1, this compound can suppress the aberrant activation of this pathway in cancer cells.

-

NOTCH Pathway: DCLK1 has been identified as a positive regulator of the NOTCH signaling network, which is involved in cell fate decisions and cancer development. This compound can downregulate NOTCH1 signaling, leading to decreased proliferation and migration.

-

TGFβ Signaling and EMT: DCLK1 promotes EMT, a process that endows cancer cells with migratory and invasive properties and contributes to drug resistance. This compound has been shown to reverse EMT, as evidenced by the downregulation of mesenchymal markers like N-Cadherin and ZEB1, and the upregulation of epithelial markers.

Below is a diagram illustrating the central role of DCLK1 in various oncogenic signaling pathways and the inhibitory effect of this compound.

Quantitative Data on this compound Efficacy

The following tables summarize the quantitative data from various studies, highlighting the efficacy of this compound in different cancer models.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Binding Assay) | 9.5 nM | DCLK1 | |

| 31 nM | DCLK2 | ||

| IC50 (Kinase Assay) | 57.2 nM | DCLK1 | |

| 103 nM | DCLK2 | ||

| IC50 (Cellular Target Engagement) | 279 nM | HCT116 | |

| IC50 (Cell Viability - MTT Assay) | ~22-35 µM | ACHN, 786-O, CAKI-1 (RCC) | |

| 3.842 µM | HCT116 (CRC) | ||

| 3.620 µM | hCRC#1 (CRC) |

Table 2: Effects of this compound on Cancer Cell Phenotypes

| Cancer Type | Cell Line(s) | Treatment | Effect | Quantitative Finding | Reference |

| Renal Cell Carcinoma (RCC) | ACHN, 786-O, CAKI-1 | This compound (1, 5, 10 µM) | Inhibition of colony formation | Significant reduction in colonies | |

| Ovarian Cancer | Cisplatin-resistant HGSOC cells | This compound + Cisplatin | Synergistic cytotoxicity in 3D culture | - | |

| Colorectal Cancer (CRC) | HCT116 | This compound (3 µM) | Increased apoptosis | Significant increase in apoptotic cells | |

| Colorectal Cancer (CRC) | HCT116 | This compound (1 µM) | Reduced cell migration | Significant reduction in wound closure | |

| Pancreatic Cancer (PDAC) | DCLK1-overexpressing cells | This compound | Decreased migration and invasion | - |

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound.

1. Cell Viability and Proliferation Assays (MTT Assay)

-

Objective: To determine the cytotoxic and anti-proliferative effects of this compound.

-

Methodology:

-

Seed cancer cells (e.g., ACHN, 786-O, CAKI-1) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or DMSO as a vehicle control.

-

Incubate for a specified period (e.g., 48-72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

-

2. Colony Formation Assay

-

Objective: To assess the long-term proliferative capacity and clonogenic survival of cancer cells after treatment with this compound.

-

Methodology:

-

Treat cancer cells with this compound for a defined period.

-

Harvest and seed a low density of cells into 6-well plates.

-

Incubate for 1-2 weeks to allow for colony formation.

-

Fix the colonies with a solution like methanol and stain with crystal violet.

-

Count the number of colonies (typically >50 cells).

-

Compare the number of colonies in the treated groups to the control group.

-

3. Spheroid Formation Assay (3D Culture)

-

Objective: To evaluate the effect of this compound on cancer stem cell-like properties, such as self-renewal and growth in non-adherent conditions.

-

Methodology:

-

Dissociate cancer cells into a single-cell suspension.

-

Seed the cells in ultra-low attachment plates in a serum-free medium supplemented with growth factors (e.g., EGF, bFGF).

-

Treat the cells with this compound or vehicle control.

-

Incubate for several days to allow for spheroid formation.

-

Capture images of the spheroids and measure their number and size using imaging software.

-

4. Western Blotting

-

Objective: To analyze the expression levels of specific proteins and the phosphorylation status of signaling molecules following this compound treatment.

-

Methodology:

-

Lyse treated and control cells to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., p-DCLK1, total DCLK1, c-MET, c-MYC, N-Cadherin).

-

Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound on cancer cells.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for overcoming chemoresistance in a variety of cancers. Its ability to selectively inhibit DCLK1 kinase activity and disrupt multiple oncogenic signaling pathways provides a strong rationale for its further development. The data presented in this guide highlight its potent anti-cancer effects, particularly in reducing cancer stem cell properties and sensitizing tumors to conventional therapies.

Future research should focus on in vivo studies to confirm the efficacy and safety of this compound in more complex biological systems. Combination therapies, pairing this compound with standard-of-care chemotherapeutics or immunotherapies, warrant further investigation to exploit potential synergistic effects and improve patient outcomes. The development of more refined DCLK1 inhibitors and the identification of predictive biomarkers for patient stratification will be crucial steps in translating the promise of DCLK1-targeted therapy into clinical reality.

References

- 1. Regulatory Roles of Dclk1 in Epithelial Mesenchymal Transition and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tuft and Cancer Stem Cell Marker DCLK1: A New Target to Enhance Anti-Tumor Immunity in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Overexpression of DCLK1-AL Increases Tumor Cell Invasion, Drug Resistance, and KRAS Activation and Can Be Targeted to Inhibit Tumorigenesis in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Dclk1-IN-1 Effects on Patient-Derived Organoids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the effects of Dclk1-IN-1, a selective inhibitor of Doublecortin-like kinase 1 (DCLK1), on patient-derived organoids (PDOs). DCLK1 has emerged as a significant biomarker for cancer stem cells (CSCs) in various malignancies, including colorectal, pancreatic, and renal cancers, playing a crucial role in tumorigenesis, metastasis, and drug resistance[1][2]. PDOs, as three-dimensional cultures derived directly from patient tumors, offer a clinically relevant platform for preclinical drug evaluation. This document details the mechanism of action of this compound, summarizes its impact on PDOs and related models, provides comprehensive experimental protocols, and visualizes key biological pathways and workflows.

DCLK1 Signaling and its Role in Cancer